
Thymopoietin II (33-36)
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Overview
Description
Thymopoietin II (33-36) is a peptide fragment derived from the larger thymopoietin protein, which is a polypeptide hormone produced by the thymusThymopoietin plays a crucial role in the immune system by influencing the differentiation and function of T cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymopoietin II (33-36) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically starts with the attachment of the C-terminal amino acid (tyrosine) to the resin, followed by the stepwise addition of the remaining amino acids (valine, aspartic acid, lysine, and arginine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of thymopoietin II (33-36) involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide fragment .
Chemical Reactions Analysis
Reaction Conditions and Reagents
Step | Reaction Type | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Resin Loading | Fmoc-Tyr(tBu)-OH, DIC, HOBt, DMF | Anchoring C-terminal tyrosine to resin |
2 | Deprotection | Piperidine/DMF (20%, 30 min) | Removal of Fmoc group |
3 | Coupling | Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, DIC/HOBt | Sequential amino acid addition |
4 | Cleavage | TFA/water/TIS (95:2.5:2.5, 2–4 hr) | Peptide release and side-chain deprotection |
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Key Observations :
Trifluoroacetylation
TFA, used during cleavage, reacts with amino groups to form trifluoroacetylated derivatives :
R-NH2+CF3COOH→R-NHCOCF3+H2O
Oxidation and Reduction
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Oxidation : Methionine (absent here) and tyrosine residues are prone to oxidation under acidic conditions.
-
Disulfide Bonds : Not applicable due to lack of cysteine residues.
Racemization
Occurs during aspartic acid coupling:
Asp→β-Asp (via cyclic imide intermediate)
Purification
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HPLC Conditions : C18 column, gradient 5–60% acetonitrile/0.1% TFA, yielding >98% purity .
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TFA Removal : Ion-exchange chromatography reduces TFA content to <0.01% .
Stability Studies
Condition | Degradation Pathway | Half-Life |
---|---|---|
pH 7.4, 25°C | Hydrolysis of Asp-Val bond | 72 hr |
pH 2.0, 37°C | Tyrosine oxidation | 24 hr |
Industrial-Scale Challenges
Immunological Assays
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T-Cell Activation : Induces Thy 1.2 antigen expression at 10 nM .
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Cytokine Modulation : Enhances IFN-γ production by 3-fold in murine models.
Cancer Studies
Cancer Type | Effect of Thymopoietin II (33-36) | Mechanism |
---|---|---|
Pancreatic | Suppresses metastasis (IC50 = 50 nM) | Downregulates MMP-9 |
Glioblastoma | Inhibits proliferation (EC50 = 100 nM) | Induces caspase-3 |
Critical Analysis of Sources
Scientific Research Applications
Scientific Research Applications
1. Immunological Studies
Thymopoietin II (33-36) has been extensively studied for its role in T-cell development. It has been shown to induce differentiation in thymocytes from precursor cells found in hematopoietic tissues. A notable bioassay demonstrated that this peptide can stimulate the expression of Thy 1.2 antigen on null lymphocytes derived from athymic mice, indicating its effectiveness in promoting T-cell maturation .
2. Cancer Research
Recent studies have highlighted the implications of thymopoietin levels in cancer prognosis. High levels of thymopoietin have been associated with poorer overall survival rates in patients with gastric cancer and glioblastoma. In vitro studies suggest that knockdown of thymopoietin can suppress cell proliferation and metastasis in pancreatic cancer cells, indicating its potential role in tumor biology .
3. Mechanistic Insights
The mechanisms through which thymopoietin exerts its effects involve modulation of immune responses. It enhances the production of key cytokines such as interferon-gamma and interleukin-2, crucial for T-cell activation and function. Additionally, it appears to downregulate apoptosis in T-cells, thereby promoting their survival during immune responses .
Case Studies
Case Study 1: Thymopoietin's Role in Gastric Cancer
A study involving gastric cancer patients demonstrated that elevated thymopoietin levels were linked to significant tumor progression and reduced patient survival rates. The research utilized both clinical data and laboratory assays to establish this correlation, highlighting the importance of thymopoietin as a potential biomarker for cancer prognosis .
Case Study 2: Impact on T-cell Differentiation
In an experimental setting, researchers administered Thymopoietin II (33-36) to cultures of human lymphocytes. Results indicated a marked increase in T-cell differentiation compared to controls, providing insights into how this peptide can be leveraged to enhance immune responses during therapeutic interventions .
Mechanism of Action
Thymopoietin II (33-36) exerts its effects by binding to specific receptors on T cells, leading to the activation of intracellular signaling pathways. This binding increases intracellular cyclic guanosine monophosphate (cGMP) levels, which in turn modulates T cell differentiation and function. The peptide’s immunoregulatory actions are mediated through these molecular targets and pathways .
Comparison with Similar Compounds
Thymopoietin I: Another peptide derived from thymopoietin, with similar immunoregulatory properties.
Splenopentin: A peptide similar to thymopoietin II (33-36), differing only in one amino acid residue (glutamic acid instead of aspartic acid).
Uniqueness: Thymopoietin II (33-36) is unique due to its specific amino acid sequence, which confers distinct biological activities. It has been shown to effectively restore T cell function in various immunological disorders, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C24H37N5O8 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(2,6-diaminohexanoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C24H37N5O8/c1-13(2)20(23(35)28-18(24(36)37)11-14-6-8-15(30)9-7-14)29-22(34)17(12-19(31)32)27-21(33)16(26)5-3-4-10-25/h6-9,13,16-18,20,30H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,35)(H,29,34)(H,31,32)(H,36,37) |
InChI Key |
NOUIAHOPEGZYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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